molecular formula C8H10NO2+ B188537 Pyridinium, 4-(methoxycarbonyl)-1-methyl- CAS No. 38117-49-6

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Cat. No. B188537
CAS RN: 38117-49-6
M. Wt: 152.17 g/mol
InChI Key: QSTZQJMQOOWRNP-UHFFFAOYSA-N
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Description

“Pyridinium, 4-(methoxycarbonyl)-1-methyl-” is a type of pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have broad applications in scientific research, including compound synthesis, exploration of biochemical and physiological effects, and utilization in lab experiments .


Synthesis Analysis

Pyridinium salts have been synthesized through various routes . They have played an intriguing role in a wide range of research topics, including their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .


Molecular Structure Analysis

The molecular formula of “Pyridinium, 4-(methoxycarbonyl)-1-methyl-” is C9H12INO2 . Its molecular weight is 293.10 . The structure of the compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Pyridinium salts have been involved in a wide variety of synthetically useful reactions in organic chemistry . They serve as important intermediates for the preparation of pharmacologically active heterocycles . The [3 + 2] cycloaddition reactions of a series of pyridinium bis(methoxycarbonyl)methylides with cyclooctyne to generate indolizines have been studied .

Scientific Research Applications

Electronic Properties and Chemical Reactivity

Pyridinium bis(methoxycarbonyl)methylides are utilized for synthesizing novel heterocycles such as indolizines, cycl[2.2.3]azines, and 2-pyrones. Their electronic properties and reactivity make them subjects of extensive theoretical and experimental studies, particularly in relation to their NMR chemical shifts and calculated partial charges (Matsumoto et al., 1997).

Reactions with Alkyl Diazocetates

Reactions of pyridinium (methoxycarbonyl)methylide with alkyl diazoacetates result in the formation of 3,6-bis(alkoxycarbonyl)-4,5-diazaoctadienoic acid diesters. Heating these diesters in the presence of pyridine leads to the formation of tetraalkyl tetrahydropyridazine-tetracarboxylates and pyrrole-tetracarboxylic acid esters under varying conditions (Tomilov et al., 2005).

Site Selectivity in Cycloaddition Reactions

The 1,3-dipolar cycloaddition of unsymmetric pyridinium bis(methoxycarbonyl)methylides with methyl propiolate demonstrates moderate to good yields and high to moderate site selectivity. This indicates their utility in selective synthesis processes (Matsumoto et al., 1988).

Crystal Packing Structures

The crystal structures of salts involving pyridinium ions, such as methoxycarbonyl N-methyl-pyridinium, reveal insights into their hydrogen-bonding and electrical conductivity properties. This has implications for material science applications (Tomono et al., 2008).

Influence on Nitrogen Group Polar Conjugation

Pyridinium salts' properties can be modified by introducing different anions or modifying their structures. Studies on N-methoxycarbonyl-pyridinium salts have explored the effects of direct polar conjugation on the nitrogen group, impacting their spectroscopic characteristics (Agbékonyi et al., 2020).

Palladium-Catalyzed Synthesis

Palladium-catalyzed cyclization/carbonylation processes involving pyridinium ylides are used to synthesize 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. This highlights its role in facilitating complex organic syntheses (Ardizzoia et al., 2008).

Safety and Hazards

“Pyridinium, 4-(methoxycarbonyl)-1-methyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity (single exposure, Category 3, Respiratory system) .

Future Directions

The future research directions of “Pyridinium, 4-(methoxycarbonyl)-1-methyl-” could involve deriving more pyridinium-based strategies for spatiotemporal changes in living systems . It would also be valuable to explore its potential applications in the field of green chemistry .

properties

IUPAC Name

methyl 1-methylpyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZQJMQOOWRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328716
Record name Pyridinium, 4-(methoxycarbonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

CAS RN

38117-49-6
Record name Pyridinium, 4-(methoxycarbonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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